![molecular formula C8H21NO4Si B14675889 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 39701-18-3](/img/structure/B14675889.png)
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is a versatile organosilane compound with the molecular formula C8H21NO4Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-aminopropyltrimethoxysilane} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure consistent product quality .
化学反应分析
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of substituted amines and other derivatives.
科学研究应用
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to improve the adhesion of polymers to inorganic surfaces.
Biology: Employed in the functionalization of biomolecules and surfaces for various biological assays.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance their performance.
作用机制
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The amino group can interact with organic polymers, enhancing adhesion and compatibility .
相似化合物的比较
Similar Compounds
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
- (3-Aminopropyl)trimethoxysilane
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between different types of materials .
属性
CAS 编号 |
39701-18-3 |
|---|---|
分子式 |
C8H21NO4Si |
分子量 |
223.34 g/mol |
IUPAC 名称 |
2-(3-trimethoxysilylpropylamino)ethanol |
InChI |
InChI=1S/C8H21NO4Si/c1-11-14(12-2,13-3)8-4-5-9-6-7-10/h9-10H,4-8H2,1-3H3 |
InChI 键 |
NJHOHHVNGVUSJA-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCNCCO)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


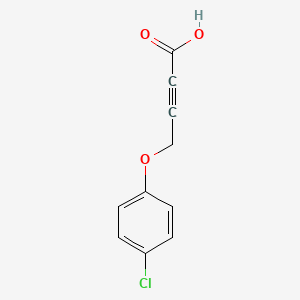


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)


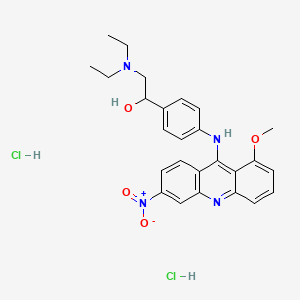
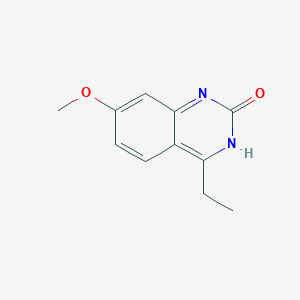
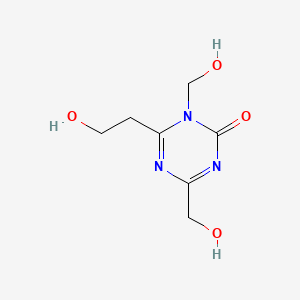
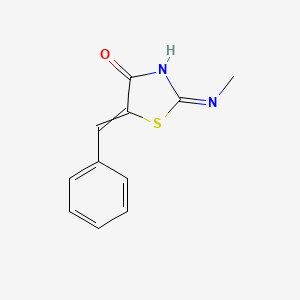
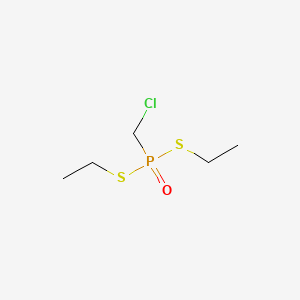
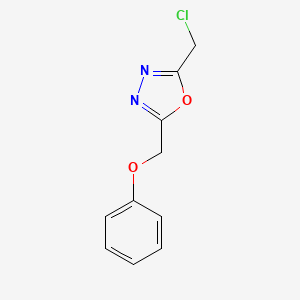
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
